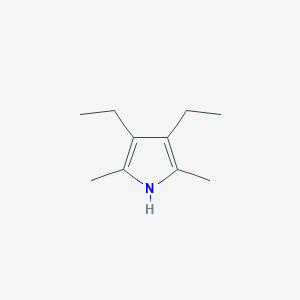

3,4-Diethyl-2,5-dimethyl-1H-pyrrole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H17N |

|---|---|

Molecular Weight |

151.25 g/mol |

IUPAC Name |

3,4-diethyl-2,5-dimethyl-1H-pyrrole |

InChI |

InChI=1S/C10H17N/c1-5-9-7(3)11-8(4)10(9)6-2/h11H,5-6H2,1-4H3 |

InChI Key |

HBEAJORQBYUSHK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(NC(=C1CC)C)C |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: 3,4-Diethyl-2,5-dimethyl-1H-pyrrole (Kryptopyrrole)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Diethyl-2,5-dimethyl-1H-pyrrole, commonly known as Kryptopyrrole, is a substituted pyrrole that has garnered significant interest in the biomedical field. Its chemical structure, characterized by a central pyrrole ring with ethyl and methyl substituents at the 3,4- and 2,5-positions respectively, contributes to its unique physicochemical and biological properties. This document provides a comprehensive overview of Kryptopyrrole, including its chemical and physical properties, a detailed synthesis protocol, and an exploration of its biological significance, particularly its association with the clinical condition known as Pyroluria.

Chemical and Physical Properties

Kryptopyrrole is a heterocyclic aromatic compound. Its properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 517-22-6 | |

| Molecular Formula | C₁₀H₁₇N | |

| Molecular Weight | 151.25 g/mol | |

| Boiling Point | 197 °C (at 710 mmHg) | |

| Density | 0.913 g/mL | |

| Refractive Index | 1.496 | |

| Melting Point | Not available | |

| Synonyms | Kryptopyrrole, 2,5-Dimethyl-3,4-diethyl-1H-pyrrole |

Synthesis of this compound (Kryptopyrrole)

The synthesis of Kryptopyrrole can be achieved through the Knorr pyrrole synthesis. A detailed experimental protocol, adapted from Organic Syntheses, is provided below. The Knorr synthesis involves the condensation of an α-amino-ketone with a β-ketoester.

Experimental Protocol: Knorr Synthesis of Kryptopyrrole

Materials:

-

3-Aminopentan-2-one

-

Ethyl 3-oxopentanoate (Ethyl propionylacetate)

-

Glacial acetic acid

-

Sodium acetate

-

Ethanol

-

Diethyl ether

-

Sodium sulfate (anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate

Procedure:

-

Preparation of the β-ketoester enamine: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 3-oxopentanoate in glacial acetic acid. Add an equimolar amount of 3-aminopentan-2-one to the solution.

-

Reaction: Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water. Neutralize the solution with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers and wash with brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate solvent system to yield pure this compound.

Biological Role and Signaling Pathway Involvement

Kryptopyrrole has been implicated in the pathobiology of a condition known as Pyroluria , or Kryptopyrroluria. This condition is characterized by the elevated urinary excretion of Kryptopyrrole. The proposed mechanism suggests that Kryptopyrrole, a byproduct of heme synthesis, binds to and promotes the excretion of pyridoxal 5'-phosphate (the active form of vitamin B6) and zinc.[1] This leads to a functional deficiency of these two essential micronutrients.

Vitamin B6 and zinc are cofactors for numerous enzymes involved in various metabolic pathways, including neurotransmitter synthesis. A deficiency in these nutrients can, therefore, have significant physiological and neurological consequences.

Below is a diagram illustrating the proposed mechanism of Kryptopyrrole in inducing vitamin B6 and zinc deficiency.

References

Spectroscopic Data and Characterization of 3,4-Diethyl-2,5-dimethyl-1H-pyrrole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Note on Data Availability: Extensive searches of scientific literature and chemical databases did not yield specific experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, or Infrared Spectroscopy) for the target compound, 3,4-Diethyl-2,5-dimethyl-1H-pyrrole. This suggests that while the compound is structurally straightforward, it may not have been synthesized or fully characterized in published literature.

This guide, therefore, provides a foundational framework for researchers aiming to synthesize and characterize this pyrrole derivative. It outlines established synthetic methodologies for similar polysubstituted pyrroles, general experimental protocols for spectroscopic analysis, and a logical workflow for such a project.

Predicted Spectroscopic Data

While experimental data is unavailable, computational methods can provide predicted spectroscopic values. These predictions are useful for guiding the analysis of experimentally obtained data.

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||

| Assignment | Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) |

| NH | ~ 7.5 - 8.5 (broad s) | C2, C5 (C-CH₃) | ~ 125 - 130 |

| CH₂ (ethyl) | ~ 2.3 - 2.6 (q) | C3, C4 (C-CH₂CH₃) | ~ 120 - 125 |

| CH₃ (methyl) | ~ 2.0 - 2.3 (s) | CH₂ (ethyl) | ~ 18 - 22 |

| CH₃ (ethyl) | ~ 1.0 - 1.3 (t) | CH₃ (methyl) | ~ 12 - 15 |

| CH₃ (ethyl) | ~ 14 - 17 |

Note: Predicted shifts are estimates and can vary based on the solvent and prediction software used.

Synthetic Approaches for Polysubstituted Pyrroles

The synthesis of polysubstituted pyrroles is well-established in organic chemistry. The following methods are commonly employed and could be adapted for the synthesis of this compound.

Knorr Pyrrole Synthesis

The Knorr synthesis and its variations are powerful methods for constructing pyrroles from α-amino ketones and β-ketoesters. For the target molecule, a plausible approach would involve the condensation of an appropriate α-aminoketone with a β-diketone.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a straightforward method involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. To synthesize this compound, one would require 3,4-diethylhexane-2,5-dione as the starting material, which would be cyclized in the presence of an ammonia source.

Experimental Protocols for Spectroscopic Characterization

Once synthesized, the structure of this compound would be confirmed using a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified pyrrole derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube.

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard proton experiment is typically sufficient. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine proton ratios and measure coupling constants (J-values) for multiplicity analysis.

-

-

¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR, although a more concentrated sample (20-50 mg) may be required for a better signal-to-noise ratio.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is a longer experiment than ¹H NMR, so an increased number of scans will be necessary.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for high-resolution mass spectrometry (HRMS), or Electron Ionization (EI) for gas chromatography-mass spectrometry (GC-MS).

-

Data Analysis: Determine the molecular weight from the molecular ion peak (e.g., [M+H]⁺ in ESI). For HRMS, the exact mass can be used to confirm the elemental composition. The fragmentation pattern in EI-MS can provide structural information.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For an oil, a thin film can be prepared between salt plates (NaCl or KBr).

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands. For a pyrrole, key stretches include the N-H bond (around 3300-3500 cm⁻¹), C-H bonds (aromatic and aliphatic), and C=C/C-N ring vibrations.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic analysis of a target molecule like this compound.

Caption: Workflow for the synthesis and characterization of a target organic compound.

An In-depth Technical Guide to ¹H and ¹³C NMR Spectra of Substituted Pyrroles

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of substituted pyrroles. It includes detailed experimental protocols, data on substituent chemical shifts, and visual representations of key concepts to aid in the analysis and interpretation of NMR spectra for this important class of heterocyclic compounds. Pyrrole and its derivatives are fundamental scaffolds in numerous natural products, pharmaceuticals, and functional materials, making their unambiguous characterization essential.[1]

Core Principles of NMR Spectroscopy of Pyrroles

The pyrrole ring is an aromatic, five-membered heterocycle. The electron-rich nature of the ring and the influence of the nitrogen heteroatom significantly affect the chemical shifts of the ring protons and carbons. In the unsubstituted pyrrole molecule, there are three distinct sets of signals: one for the N-H proton, one for the α-protons (H2/H5), and one for the β-protons (H3/H4). Similarly, the ¹³C NMR spectrum displays two signals for the aromatic carbons, C2/C5 and C3/C4, in addition to any substituent signals.

The chemical shifts are highly sensitive to the nature and position of substituents on the pyrrole ring. Electron-withdrawing groups (EWGs) generally cause a downfield shift (higher ppm) of the ring proton and carbon signals, while electron-donating groups (EDGs) lead to an upfield shift (lower ppm).

Experimental Protocols for NMR Analysis of Substituted Pyrroles

Obtaining high-quality NMR spectra requires careful sample preparation and the selection of appropriate acquisition parameters.

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.

-

Sample Purity: The sample should be of high purity to avoid signals from impurities that can complicate spectral interpretation.

-

Solvent Selection: Use high-purity deuterated solvents to avoid strong solvent signals in the ¹H NMR spectrum.[2] The choice of solvent can influence the chemical shifts, particularly of the N-H proton due to hydrogen bonding effects. Common solvents include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆.

-

Sample Concentration:

-

For ¹H NMR, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of deuterated solvent is generally sufficient.[3][4]

-

For ¹³C NMR, which is inherently less sensitive, a higher concentration is recommended. Aim for a saturated solution if possible, or at least 50-100 mg in 0.5-0.7 mL of solvent.[5]

-

-

NMR Tubes: Use clean, high-quality 5 mm NMR tubes. Ensure the sample is free of any solid particles by filtering it through a small plug of glass wool in a Pasteur pipette into the NMR tube.[3][4] The sample height in the tube should be approximately 4-5 cm.[5]

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm. However, the residual solvent peak can often be used as a secondary reference.[2]

NMR Data Acquisition

The following are recommended starting parameters for acquiring routine ¹H and ¹³C NMR spectra on a modern NMR spectrometer.

For ¹H NMR Spectroscopy:

| Parameter | Recommended Value | Purpose |

| Pulse Angle | 30-45° | To excite the protons. A 45° pulse provides good signal intensity.[6] |

| Acquisition Time (AQ) | 2-4 seconds | The time for which the signal is detected. Longer times improve resolution.[6] |

| Relaxation Delay (D1) | 1-2 seconds | The time between pulses to allow for spin-lattice relaxation. |

| Number of Scans (NS) | 8-16 | The number of times the experiment is repeated and averaged to improve the signal-to-noise ratio. |

| Spectral Width | 12-16 ppm | The range of chemical shifts to be observed. |

For ¹³C NMR Spectroscopy:

| Parameter | Recommended Value | Purpose |

| Pulse Angle | 30° | A smaller pulse angle is used to avoid saturation of signals with long relaxation times.[6] |

| Acquisition Time (AQ) | 1-2 seconds | The time for which the signal is detected. |

| Relaxation Delay (D1) | 2 seconds | To allow for the typically longer relaxation of carbon nuclei. |

| Number of Scans (NS) | 128 or more | A higher number of scans is required due to the low natural abundance and sensitivity of ¹³C.[7] |

| Spectral Width | 200-240 ppm | The typical range for carbon chemical shifts in organic molecules.[8] |

| Decoupling | Proton broadband decoupling | To simplify the spectrum by removing ¹H-¹³C couplings, resulting in single lines for each carbon. |

Data Presentation: ¹H and ¹³C NMR Chemical Shifts of Substituted Pyrroles

The chemical shifts in pyrrole are influenced by the electronic effects of substituents. The following tables summarize the typical chemical shift ranges for the parent pyrrole and the substituent chemical shifts (SCS) for predicting the ¹³C chemical shifts of substituted pyrroles.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Unsubstituted Pyrrole.

| Nucleus | Position | Chemical Shift (ppm) | Solvent |

| ¹H | N-H | ~8.0 (broad) | CDCl₃ |

| ¹H | H-2, H-5 | ~6.7 | CDCl₃ |

| ¹H | H-3, H-4 | ~6.2 | CDCl₃ |

| ¹³C | C-2, C-5 | ~118 | CDCl₃[9] |

| ¹³C | C-3, C-4 | ~108 | CDCl₃[9] |

Note: Chemical shifts, especially for the N-H proton, are sensitive to solvent and concentration.

Table 2: Substituent Chemical Shifts (SCS) for ¹³C NMR of 2-Substituted Pyrroles (in ppm).

| Substituent | C-2 | C-3 | C-4 | C-5 |

| CH₃ | 10.6 | -0.7 | 0.2 | -2.8 |

| CHO | 10.1 | 11.2 | 3.5 | 8.8 |

| COCH₃ | 9.4 | 8.5 | 2.5 | 6.7 |

| CO₂CH₃ | 4.3 | 7.9 | 2.5 | 5.8 |

| CN | -15.4 | 10.9 | 3.6 | 7.0 |

| NO₂ | 21.0 | 3.0 | 5.0 | 8.0 |

Data adapted from foundational studies on the ¹³C NMR spectra of substituted pyrroles. The chemical shift of a specific carbon can be estimated by adding the SCS value for the substituent to the chemical shift of the corresponding carbon in unsubstituted pyrrole.

Visualization of Key Concepts

The following diagrams, generated using the DOT language, illustrate important workflows and relationships in the NMR analysis of substituted pyrroles.

References

- 1. alliedacademies.org [alliedacademies.org]

- 2. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 3. NMR Sample Preparation [nmr.chem.umn.edu]

- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 5. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

- 6. books.rsc.org [books.rsc.org]

- 7. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 8. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 9. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0035924) [hmdb.ca]

Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of alkylated pyrrole derivatives. Pyrrole and its alkylated analogs are significant structural motifs in a vast array of natural products, pharmaceuticals, and functional materials. Understanding their behavior under mass spectrometric conditions is crucial for their identification, characterization, and quantification in complex matrices. This document details common ionization techniques, fragmentation patterns, experimental protocols, and relevant biological signaling pathways.

Core Concepts in Mass Spectrometry of Alkylated Pyrroles

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. The general workflow involves ionizing the analyte, separating the resulting ions based on their m/z, and detecting them. For alkylated pyrrole derivatives, the choice of ionization method and the analysis of fragmentation patterns are key to obtaining detailed structural information.

Ionization Techniques

The selection of an appropriate ionization technique is critical and depends on the volatility and thermal stability of the alkylated pyrrole derivative.

-

Electron Ionization (EI): A hard ionization technique that bombards the sample with high-energy electrons (typically 70 eV). This method is well-suited for volatile and thermally stable compounds and results in extensive fragmentation, providing a detailed "fingerprint" mass spectrum that is useful for structural elucidation and library matching. EI is commonly coupled with Gas Chromatography (GC-MS).

-

Electrospray Ionization (ESI): A soft ionization technique ideal for less volatile and thermally labile molecules. ESI generates ions from a solution, making it highly compatible with Liquid Chromatography (LC-MS). It typically produces protonated molecules [M+H]+ or other adducts with minimal fragmentation, which is useful for determining the molecular weight of the parent compound. Further structural information can be obtained using tandem mass spectrometry (MS/MS).

-

Chemical Ionization (CI): A softer ionization technique than EI that uses a reagent gas to produce ions. It results in less fragmentation than EI and often produces a prominent protonated molecule peak, which can be useful for confirming the molecular weight of the analyte.

Fragmentation Patterns

The fragmentation of alkylated pyrrole derivatives in the mass spectrometer provides valuable structural information. The patterns observed are highly dependent on the position and nature of the alkyl substituents on the pyrrole ring.

Under Electron Ionization (EI) , alkylated pyrroles typically exhibit a stable molecular ion peak. Common fragmentation pathways include:

-

Loss of Alkyl Groups: Cleavage of the C-N or C-C bonds of the alkyl substituents is a common fragmentation pathway. For N-alkylpyrroles, the loss of the alkyl group as a radical is frequently observed.

-

Ring Cleavage: The pyrrole ring itself can undergo fragmentation, leading to characteristic ions.

-

Rearrangements: Hydrogen rearrangements can occur, leading to the formation of stable fragment ions.

In Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS), the fragmentation of the protonated molecule [M+H]+ is analyzed. For 2-substituted pyrrole derivatives, the fragmentation is significantly influenced by the side-chain.[1]

-

Aromatic Substituents: Typical losses include water (H₂O), aldehydes, and the pyrrole moiety itself.[1]

-

Non-aromatic Substituents: The main cleavage pathways involve the loss of water (H₂O), alcohols, and propene (C₃H₆).[1]

Data Presentation: Quantitative Mass Spectral Data

The following tables summarize the mass spectral data for representative alkylated pyrrole derivatives, showcasing the prominent fragment ions and their relative intensities.

Table 1: Electron Ionization (EI) Mass Spectral Data of 2,5-Dimethylpyrrole

| m/z | Relative Intensity (%) | Proposed Fragment |

| 95 | 100.0 | [M]⁺ (Molecular Ion) |

| 94 | 55.0 | [M-H]⁺ |

| 80 | 45.0 | [M-CH₃]⁺ |

| 66 | 15.0 | [M-C₂H₅]⁺ or Ring fragment |

| 53 | 20.0 | Ring fragment |

| 39 | 25.0 | C₃H₃⁺ |

Data sourced from NIST WebBook.

Table 2: Electron Ionization (EI) Mass Spectral Data of N-Phenyl-2,5-dimethylpyrrole

| m/z | Relative Intensity (%) | Proposed Fragment |

| 171 | 100.0 | [M]⁺ (Molecular Ion) |

| 170 | 45.0 | [M-H]⁺ |

| 156 | 30.0 | [M-CH₃]⁺ |

| 94 | 15.0 | [M-C₆H₅]⁺ |

| 77 | 20.0 | [C₆H₅]⁺ |

Data sourced from NIST WebBook.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate mass spectrometric analysis. Below are representative protocols for GC-MS and LC-MS/MS analysis of alkylated pyrrole derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the analysis of volatile and thermally stable alkylated pyrroles.

-

Sample Preparation:

-

Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, hexane) to a concentration of approximately 1 mg/mL.

-

If necessary, perform derivatization to increase volatility and thermal stability.

-

Filter the sample through a 0.2 µm syringe filter before injection.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

MS Ion Source: Electron Ionization (EI) at 70 eV.

-

MS Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-500.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is ideal for the analysis of less volatile, thermally labile, or polar alkylated pyrrole derivatives.

-

Sample Preparation:

-

Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL.

-

For biological samples, perform a protein precipitation step (e.g., with acetonitrile) followed by centrifugation.

-

Evaporate the supernatant and reconstitute in the initial mobile phase.

-

Filter the sample through a 0.2 µm syringe filter.

-

-

LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

-

Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer.

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Injection Volume: 5 µL.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution:

-

0-1 min: 5% B.

-

1-10 min: 5% to 95% B.

-

10-12 min: 95% B.

-

12-12.1 min: 95% to 5% B.

-

12.1-15 min: 5% B.

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

MS Ion Source: Electrospray Ionization (ESI) in positive ion mode.

-

IonSpray Voltage: 5500 V.

-

Source Temperature: 500 °C.

-

Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification or Product Ion Scan for structural elucidation.

-

Mandatory Visualizations

Signaling Pathways

Certain pyrrole derivatives have been shown to exhibit significant biological activity, including antitumor effects by inducing apoptosis.

References

In-Depth Technical Guide to the Physical and Chemical Properties of Tetra-Substituted Pyrroles

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of tetra-substituted pyrroles, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1] This document details their synthesis, structural characteristics, electrochemical behavior, and their emerging role in targeting critical signaling pathways in drug development.

Physicochemical Properties

Tetra-substituted pyrroles exhibit a wide range of physical properties that are highly dependent on the nature and position of their substituents. These properties are crucial for their application in various scientific fields, influencing factors such as solubility, bioavailability, and material processability.

Tabulated Physical Properties

The following table summarizes key physical properties for a selection of tetra-substituted pyrrole derivatives. The diversity of substituents leads to a broad spectrum of melting points and solubilities, highlighting the tunability of this molecular scaffold.

| Compound/Substituent Pattern | Melting Point (°C) | Boiling Point (°C) | Solubility | pKa | Reference |

| 1H-Pyrrole (unsubstituted) | -23 | 129-131 | Soluble in alcohol, ether, dilute acids | 17.5 (N-H acidity) | [2][3] |

| Tetramethylpyrrole | Not specified | Not specified | Not specified | +3.7 (conjugate acid) | [3] |

| 4-Benzoyl-1-[2-(methylamino)phenyl]-2-cyanopyrrole | 144–145 | Not specified | Soluble in ethanol | Not specified | [4] |

| Methyl 1-[2-(methylamino)phenyl]-2-cyanopyrrole-4-carboxylate | 140–142 | Not specified | Soluble in ethanol | Not specified | [4] |

| Ethyl 1-[2-(methylamino)phenyl]-2-cyanopyrrole-4-carboxylate | 145–148 | Not specified | Soluble in 2-propanol | Not specified | [4] |

| Isopropyl 1-[2-(methylamino)phenyl]-2-cyanopyrrole-4-carboxylate | 154–156 | Not specified | Soluble in 2-propanol | Not specified | [4] |

| Dimethyl 1-[2-(methylamino)phenyl]-2-cyanopyrrole-3,4-dicarboxylate | 185–187 | Not specified | Soluble in ethanol | Not specified | [4] |

Chemical Properties and Reactivity

The chemical reactivity of tetra-substituted pyrroles is governed by the electron-rich nature of the pyrrole ring and the influence of the four substituents. The absence of protons on the pyrrole ring prevents typical electrophilic substitution reactions seen in unsubstituted pyrrole, making the substituents the primary sites of reactivity.

Key Synthetic Methodologies

Several classical and modern synthetic methods are employed to construct the tetra-substituted pyrrole core. The choice of method depends on the desired substitution pattern and the available starting materials.

Paal-Knorr Pyrrole Synthesis: This is a widely used method involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[5] The reaction is typically acid-catalyzed and proceeds through the formation of a hemiaminal followed by cyclization and dehydration.[6][7][8]

Hantzsch Pyrrole Synthesis: This method involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone.[5][9] The mechanism initiates with the formation of an enamine from the β-ketoester and the amine, which then acts as a nucleophile.[9]

Van Leusen Pyrrole Synthesis: This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an activated alkene (Michael acceptor) in the presence of a base to form the pyrrole ring.[10][11] This method is particularly useful for the synthesis of 3,4-disubstituted pyrroles.[10]

Experimental Protocols for Characterization

Accurate characterization of tetra-substituted pyrroles is essential for confirming their structure and purity. The following sections outline detailed methodologies for key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of tetra-substituted pyrroles.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified tetra-substituted pyrrole in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-250 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

-

-

Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign the signals to the specific protons and carbons in the molecule. For complex structures, 2D NMR techniques such as COSY and HSQC may be necessary.

Cyclic Voltammetry (CV)

Cyclic voltammetry is employed to investigate the electrochemical properties of tetra-substituted pyrroles, providing information on their oxidation and reduction potentials.

Protocol:

-

Electrolyte Solution: Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in a suitable aprotic solvent (e.g., acetonitrile, dichloromethane).

-

Analyte Solution: Dissolve the tetra-substituted pyrrole in the electrolyte solution to a final concentration of 1-5 mM.

-

Electrochemical Cell Setup:

-

Use a three-electrode system: a glassy carbon or platinum working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode.[12][13]

-

Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the solution during the experiment.

-

-

Data Acquisition:

-

Connect the electrodes to a potentiostat.

-

Set the potential window to scan a relevant range (e.g., -2.0 V to +2.0 V vs. Ag/AgCl).

-

Set the scan rate (e.g., 100 mV/s).

-

Record the cyclic voltammogram for several cycles until a stable response is obtained.

-

-

Data Analysis: Determine the oxidation and reduction peak potentials from the voltammogram. The reversibility of the redox processes can be assessed by analyzing the peak separation and the ratio of the anodic and cathodic peak currents.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure of tetra-substituted pyrroles.

Protocol:

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may involve techniques such as slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.[14][15]

-

Crystal Mounting: Mount a suitable single crystal on a goniometer head.

-

Data Collection:

-

Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.

-

Role in Drug Development and Signaling Pathways

Tetra-substituted pyrroles are emerging as a promising class of compounds in drug discovery, with demonstrated activity against various biological targets. Their rigid core allows for the precise spatial orientation of substituents, enabling them to mimic key interactions in protein-protein interfaces.

Targeting the p53-MDM2 Pathway in Cancer

A significant area of research involves the development of tetra-substituted pyrrole derivatives as inhibitors of the p53-MDM2 interaction, a critical pathway in cancer biology.[16][17] In many cancers, the tumor suppressor protein p53 is inactivated by its negative regulator, MDM2.[16] Small molecules that can disrupt this interaction can reactivate p53, leading to cell cycle arrest and apoptosis in cancer cells.

Certain tetra-substituted pyrrole derivatives have been shown to act as potent activators of p53 in melanoma cells.[16] These compounds can reduce the interaction between p53 and MDM2 and may also induce the formation of a p53-HSP90 complex, which can enhance the transcriptional activity of p53.[16]

This guide serves as a foundational resource for researchers and professionals working with tetra-substituted pyrroles. The versatility of their synthesis and the tunability of their properties make them a highly attractive scaffold for the development of new therapeutics and functional materials. Further exploration into their diverse biological activities and material applications is warranted.

References

- 1. Pyrrole synthesis [organic-chemistry.org]

- 2. Pyrrole | C4H5N | CID 8027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyrrole - Wikipedia [en.wikipedia.org]

- 4. azolifesciences.com [azolifesciences.com]

- 5. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 9. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ossila.com [ossila.com]

- 13. researchgate.net [researchgate.net]

- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 15. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tetra-substituted pyrrole derivatives act as potent activators of p53 in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Biological activity of polysubstituted pyrrole compounds

An In-Depth Technical Guide to the Biological Activity of Polysubstituted Pyrrole Compounds

Executive Summary: The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2][3] Polysubstituted pyrrole derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5][6] Marketed drugs such as Atorvastatin (cholesterol-lowering), Sunitinib (anticancer), and Ketorolac (anti-inflammatory) feature this versatile scaffold, highlighting its therapeutic significance.[7][8] This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of polysubstituted pyrrole compounds, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to support researchers and drug development professionals.

Synthesis Strategies for Polysubstituted Pyrroles

The synthesis of the pyrrole core is well-established, with classical methods including the Paal-Knorr, Hantzsch, and Piloty-Robinson syntheses.[9][10] Modern advancements have introduced more efficient and versatile strategies, such as isocyanide-based multicomponent reactions (I-MCRs), which allow for the one-pot construction of complex, polysubstituted pyrroles from simple precursors.[1] Metal-catalyzed reactions, particularly those using copper, palladium, and ruthenium, have also become prominent, enabling novel cycloadditions and annulations under mild conditions.[11][12][13]

Anticancer Activity

Polysubstituted pyrroles are a significant class of anticancer agents, with their mechanism of action often involving the inhibition of protein kinases crucial for tumor growth and proliferation.[7] For instance, sunitinib, a pyrrole-containing drug, is a multi-targeted receptor tyrosine kinase inhibitor.[7]

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

Many pyrrole derivatives exert their anticancer effects by targeting specific signaling pathways. Pyrrolo[2,3-d]pyrimidines, for example, have been designed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[4] Inhibition of VEGFR-2 blocks downstream signaling, preventing the formation of new blood vessels that supply tumors. Other mechanisms include the induction of cell cycle arrest and apoptosis.[14] Compound 12l from a series of alkynylated pyrrole derivatives was found to arrest A549 lung cancer cells in the G0/G1 phase and trigger programmed cell death.[14]

Quantitative Anticancer Data

| Compound/Series | Cell Line | Activity Metric | Value | Reference |

| 4a | LoVo (Colon) | IC50 | Not specified, but highest activity | [7][15] |

| 4d | LoVo (Colon) | IC50 | Not specified, but highest activity | [7][15] |

| 13a | VEGFR-2 | IC50 | 11.9 nM | [4] |

| 13b | VEGFR-2 | IC50 | 13.6 nM | [4] |

| 12l | U251 (Glioma) | IC50 | 2.29 ± 0.18 µM | [14] |

| 12l | A549 (Lung) | IC50 | 3.49 ± 0.30 µM | [14] |

| Pyrrolo[2,3-b]pyrrole 2 | MCF-7 (Breast) | IC50 | 3.81x more active than Erlotinib | [16] |

| Pyrrolo[2,3-b]pyrrole 2 | HCT-116 (Colon) | IC50 | 2.90x more active than Erlotinib | [16] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents.[17] Polysubstituted pyrroles have demonstrated significant potential, with both naturally occurring (e.g., Pyrrolnitrin) and synthetic derivatives showing potent antibacterial and antifungal activities.[17][18][19]

Mechanism of Action: Enzyme Inhibition

A key strategy for overcoming bacterial resistance is the inhibition of enzymes that confer resistance, such as metallo-β-lactamases (MBLs). These enzymes degrade β-lactam antibiotics, rendering them ineffective. Certain 2-aminopyrrole-3-carbonitrile derivatives have been identified as broad-spectrum MBL inhibitors, capable of restoring the efficacy of antibiotics like meropenem.[20] Other pyrrole-based compounds are believed to target different essential bacterial processes.[21]

Quantitative Antimicrobial Data

| Compound/Series | Organism | Activity Metric | Value | Reference |

| N-Arylpyrrole Vc | MRSA | MIC | 4 µg/mL | [21] |

| N-Arylpyrrole Ve | MRSA | MIC | 4 µg/mL | [21] |

| N-Arylpyrrole Vc | E. coli | MIC | 16 µg/mL | [21] |

| N-Arylpyrrole Vc | M. phlei | MIC | 8 µg/mL | [21] |

| Tetrasubstituted pyrrole 4 | S. aureus | Zone of Inhibition | > Tetracycline | [22] |

| Tetrasubstituted pyrrole 11 | B. cereus | Zone of Inhibition | > Tetracycline | [22] |

| N-benzoyl derivative of 5a | MBLs (IMP-1, CphA, AIM-1) | K_i | Low µM range | [20] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for drug discovery and development. Below are standardized methodologies for the synthesis of a polysubstituted pyrrole and the evaluation of its biological activity.

Synthesis Protocol: Huisgen [3+2] Cycloaddition

This protocol describes a common method for synthesizing polysubstituted pyrroles from benzimidazolium salts and alkynes.[7][15][23]

-

Salt Formation: React the appropriate benzimidazole derivative with an alkylating agent (e.g., bromoacetonitrile) in a suitable solvent to form the intermediate benzimidazolium salt.

-

Ylide Generation: In a reaction vessel, suspend the benzimidazolium salt in a solvent such as 1,2-epoxybutane. The solvent also acts as a base to generate the benzimidazolium N-ylide intermediate in situ.

-

Cycloaddition: Add the desired dipolarophile alkyne (e.g., dimethyl acetylenedicarboxylate) to the reaction mixture.

-

Reaction: Heat the mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. Purify the crude product using column chromatography on silica gel to isolate the target polysubstituted pyrrole.

-

Characterization: Confirm the structure of the final compound using spectral techniques such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[7][15]

Biological Assay Protocol: MTS Cytotoxicity Assay

The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity studies.[7]

-

Cell Seeding: Culture human cancer cell lines (e.g., LoVo, MCF-7) until they reach approximately 60% confluence. Detach the cells, wash them, and seed them into a 96-well plate at a predetermined density.[7]

-

Compound Treatment: After allowing the cells to adhere overnight, treat them with a range of concentrations of the synthesized pyrrole compounds. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[7]

-

MTS Addition: Add the MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well according to the manufacturer's instructions.

-

Final Incubation: Incubate the plate for 1-4 hours to allow for the conversion of the MTS tetrazolium compound into a colored formazan product by metabolically active cells.[7]

-

Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell proliferation by 50%).

Biological Assay Protocol: Antibacterial Disc Diffusion Method

This method is widely used to screen compounds for antimicrobial activity.[22]

-

Prepare Inoculum: Prepare a standardized suspension of the test bacteria (e.g., S. aureus, E. coli) in a sterile broth to match a 0.5 McFarland turbidity standard.

-

Plate Inoculation: Uniformly swab the bacterial inoculum over the entire surface of a Mueller-Hinton agar plate.

-

Disc Application: Prepare sterile paper discs impregnated with a known concentration of the test pyrrole compound. Place the discs onto the surface of the inoculated agar.

-

Controls: Place a standard antibiotic disc (e.g., Tetracycline) as a positive control and a disc with the solvent (e.g., DMSO) as a negative control on the same plate.[22]

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) in millimeters (mm).[22] A larger zone diameter indicates greater antibacterial activity.

Structure-Activity Relationships (SAR)

Understanding the relationship between a compound's chemical structure and its biological activity is crucial for optimizing lead compounds. For polysubstituted pyrroles, SAR studies have revealed several key insights.

In a series of MBL inhibitors, a 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile scaffold was analyzed.[20] It was determined that the 3-carbonitrile group, the vicinal 4,5-diphenyl substituents, and the N-benzyl side chain were all important for inhibitory potency against different MBL subclasses. Acylation of the 2-amino group led to potent inhibitors, but with varied selectivity, indicating that modifications at this position can fine-tune the activity spectrum.[20]

Conclusion and Future Perspectives

Polysubstituted pyrroles represent a privileged scaffold in drug discovery, consistently yielding compounds with potent and diverse biological activities.[3][24] Their synthetic tractability allows for the creation of large chemical libraries, facilitating the exploration of chemical space for novel therapeutic agents.[1][9] Future research will likely focus on developing derivatives with enhanced target selectivity and improved pharmacokinetic profiles, leveraging computational tools and advanced synthetic methodologies. The continued investigation into pyrrole-based compounds holds significant promise for addressing unmet medical needs in oncology, infectious diseases, and beyond.[4][5]

References

- 1. Synthesis of polysubstituted pyrroles via isocyanide-based multicomponent reactions as an efficient synthesis tool - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]

- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A review article on biological importance of pyrrole [wisdomlib.org]

- 6. Pyrrole: An insight into recent pharmacological advances with structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. Pyrrole synthesis [organic-chemistry.org]

- 12. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An efficient synthesis of polysubstituted pyrroles via copper-catalyzed coupling of oxime acetates with dialkyl acetylenedicarboxylates under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-De...: Ingenta Connect [ingentaconnect.com]

- 19. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Bentham Science [eurekaselect.com]

- 20. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. acgpubs.org [acgpubs.org]

- 23. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electron Density and Reactivity of the 3,4-Diethyl-2,5-dimethyl-1H-pyrrole Ring

Audience: Researchers, scientists, and drug development professionals.

Abstract

Pyrrole and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, renowned for their unique electronic properties. This technical guide provides a detailed examination of the 3,4-Diethyl-2,5-dimethyl-1H-pyrrole ring, a fully substituted, electron-rich heterocyclic system. Due to the limited direct experimental literature on this specific molecule, this document extrapolates from the well-established principles of pyrrole chemistry and comparative data from analogous tetra-substituted structures. We will explore its electron density distribution through theoretical principles, predict its reactivity pathways, and provide generalized experimental protocols for its functionalization. The analysis underscores how complete substitution on the carbon framework redirects the molecule's reactivity from classical electrophilic aromatic substitution towards N-H functionalization, side-chain modification, and oxidative transformations.

Introduction to the Pyrrole Scaffold

The pyrrole ring is a five-membered aromatic heterocycle containing a nitrogen atom. Its structure is a cornerstone of numerous natural products, including heme, chlorophyll, and vitamin B12, highlighting its biological significance. In drug development, the pyrrole motif is a privileged structure, appearing in blockbuster drugs such as atorvastatin. The aromaticity of the pyrrole ring, combined with the electron-donating capacity of the nitrogen heteroatom, endows it with a high electron density, making it exceptionally reactive towards electrophiles.

This guide focuses on the specific derivative, This compound . As a fully C-alkylated pyrrole, its electronic properties and reactivity are significantly amplified and altered compared to the parent ring. Understanding these characteristics is crucial for leveraging this compound as a building block in the synthesis of complex molecules, novel materials, and potential therapeutic agents.

Electron Density and Distribution

The reactivity of a molecule is fundamentally governed by its electronic structure. For this compound, several factors contribute to an exceptionally high electron density within the aromatic ring.

Aromaticity and the Role of Nitrogen

The pyrrole ring is aromatic, satisfying Hückel's rule with a cyclic, planar system of 6 π-electrons. The nitrogen atom contributes its lone pair to the aromatic sextet, leading to delocalization of these electrons over the five atoms of the ring. This delocalization results in a net flow of electron density from the nitrogen to the carbon atoms, making the ring "π-excessive" and inherently nucleophilic. The resonance structures of the parent pyrrole ring illustrate this distribution, with a partial negative charge accumulating on the carbon atoms.

Caption: Resonance delocalization in the pyrrole ring.

The Inductive and Hyperconjugative Effect of Alkyl Substituents

In this compound, the four carbon positions are substituted with electron-donating alkyl groups. These groups further enhance the ring's electron density through two primary mechanisms:

-

Inductive Effect (+I): Alkyl groups are less electronegative than the sp²-hybridized carbons of the pyrrole ring and therefore donate electron density through the σ-bond framework.

-

Hyperconjugation: The C-H σ-bonds of the alkyl groups can overlap with the π-system of the ring, further delocalizing electron density into the ring.

The cumulative effect of two methyl and two ethyl groups makes the this compound ring one of the most electron-rich and nucleophilic pyrrole derivatives possible. Computational studies on substituted pyrroles confirm that electron-donating groups significantly increase the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule more susceptible to reaction with electrophiles.[1][2][3]

Caption: Activating effects of alkyl groups on the pyrrole core.

Reactivity and Predicted Reaction Pathways

The extreme electron density of this compound dictates its reactivity. However, the complete substitution of the ring carbons (C2, C3, C4, C5) fundamentally alters its reaction pathways compared to simpler pyrroles.

The Challenge of Steric Hindrance and Lack of Reaction Sites

Classical electrophilic aromatic substitution (EAS) reactions such as Vilsmeier-Haack formylation, nitration, halogenation, and Friedel-Crafts acylation require an available C-H bond on the aromatic ring to be replaced. In this compound, no such positions exist. Therefore, this molecule is unreactive towards classical EAS reactions on the ring itself . Attempts to force such reactions would likely lead to decomposition or side-chain reactions.

Predicted Reactive Pathways

Reactivity is redirected to three main pathways:

-

N-H Deprotonation: The N-H proton is acidic (pKa ≈ 17 in DMSO for pyrrole) and can be readily removed by a strong base (e.g., NaH, BuLi) to form the corresponding pyrrolide anion. This anion is a potent nucleophile and can react with a wide range of electrophiles (e.g., alkyl halides, acyl chlorides) to form N-substituted products.

-

Side-Chain Functionalization: The α-hydrogens on the ethyl and methyl substituents are analogous to benzylic protons and are susceptible to radical abstraction. This allows for free-radical reactions, such as halogenation with N-bromosuccinimide (NBS), to occur on the alkyl side chains.

-

Oxidation and Ring Opening: Highly electron-rich aromatic systems are often sensitive to oxidation. Exposure to oxidizing agents (e.g., m-CPBA, O₂, light) can lead to the loss of aromaticity and potential ring-opening to form dicarbonyl compounds, a known reactivity pattern for fully substituted pyrroles.[4][5]

Caption: Primary reaction pathways for a fully C-substituted pyrrole.

Quantitative Data (Comparative Analysis)

Table 1: Physical Properties of Selected Tetra-alkylated Pyrroles

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Reference |

| 2,3,4,5-Tetramethyl-1H-pyrrole | C₈H₁₃N | 123.20 | 85-87 (15 mmHg) | 112 | [6] |

| 3,4-Diethyl-1H-pyrrole | C₈H₁₃N | 123.20 | 183.7 | 13 | [7] |

| This compound | C₁₀H₁₇N | 151.25 | Predicted > 200 | N/A | - |

Note: Data for the target compound is predicted based on structural similarity and increased molecular weight.

Table 2: Representative Reactions on Substituted Pyrroles

| Starting Material | Reaction | Reagents | Product | Yield (%) | Reference |

| Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | Side-Chain Bromination | N-Bromosuccinimide, AIBN, CCl₄ | Diethyl 4-(bromomethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | High | [8] |

| Tetra-aryl-pyrrole | Oxidation/Ring-Opening | Air/Light | Dicarbonyl compound | - | [5] |

| N-Boc-pyrrole derivative | Acylation (on ring) | Acyl Chloride, In(OTf)₃ | 3-Acyl-N-Boc-pyrrole | Good | [9] |

Note: The acylation example is on a tri-substituted pyrrole with an open C3 position and is included to show typical conditions for pyrrole acylation, though it would not apply directly to the C-framework of the target molecule.

Experimental Protocols (Generalized)

The following protocols are generalized procedures for the predicted reaction pathways of this compound. Researchers should perform small-scale test reactions to optimize conditions.

Protocol 1: N-Alkylation via Deprotonation

This procedure describes the formation of the pyrrolide anion followed by quenching with an alkyl halide.

-

Reagents: this compound, Sodium Hydride (NaH, 60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF), Alkyl Halide (e.g., Iodomethane).

-

Methodology:

-

To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add NaH (1.1 eq).

-

Wash the NaH with anhydrous hexane and decant to remove mineral oil.

-

Add anhydrous THF to the flask.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 eq) in anhydrous THF.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 1 hour until hydrogen evolution ceases.

-

Cool the resulting pyrrolide solution back to 0 °C.

-

Add the alkyl halide (1.1 eq) dropwise.

-

Stir at room temperature overnight and monitor by TLC.

-

Carefully quench the reaction with saturated aqueous NH₄Cl.

-

Extract the product with diethyl ether or ethyl acetate, dry the organic layer over Na₂SO₄, and purify by column chromatography.

-

Caption: Workflow for N-Alkylation of the pyrrole.

Protocol 2: Side-Chain Bromination

This procedure describes the free-radical bromination of the alkyl side chains.

-

Reagents: this compound, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon Tetrachloride (CCl₄).

-

Methodology:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the pyrrole (1.0 eq) in CCl₄.

-

Add NBS (1.05 eq per methyl/methylene group to be functionalized).

-

Add a catalytic amount of AIBN (0.05 eq).

-

Heat the mixture to reflux (approx. 77 °C) and irradiate with a UV lamp or heat lamp to initiate the reaction.

-

Monitor the reaction by TLC. The reaction is complete when the solid succinimide byproduct floats to the surface.

-

Cool the reaction mixture to room temperature and filter off the succinimide.

-

Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.

-

Dry the organic layer over MgSO₄, concentrate under reduced pressure, and purify by chromatography.

-

Caption: Workflow for side-chain bromination.

Conclusion and Outlook

The this compound ring represents a fascinating case study in heterocyclic chemistry. Its fully substituted carbon framework, decorated with electron-donating alkyl groups, results in an extremely high electron density. This electronic character, however, does not translate to reactivity in classical electrophilic aromatic substitutions due to the absence of C-H bonds on the ring.

Instead, the molecule's reactivity is predicted to be dominated by:

-

N-H acidity , enabling the synthesis of N-functionalized derivatives.

-

Side-chain reactivity , allowing for functionalization of the alkyl groups via radical pathways.

-

Susceptibility to oxidation , which can lead to ring-opening.

For researchers and drug development professionals, this compound should be viewed not as a substrate for traditional aromatic chemistry, but as a sterically defined, electron-rich building block. Its potential lies in its use as a ligand for organometallic complexes, as a core for dendrimers and polymers, or as a bulky, nucleophilic amine after deprotonation. Future experimental work is needed to fully characterize this promising scaffold and unlock its potential in synthetic and medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Substituent effects and electron delocalization in five-membered N-heterocycles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, structure, and reactivity of fully aryl-substituted pyrroles: toward the synthesis of nitrogen-doped buckybowls - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis, structure, and reactivity of fully aryl-substituted pyrroles: toward the synthesis of nitrogen-doped buckybowls - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. 2,3,4,5-Tetramethylpyrrole | C8H13N | CID 70484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3,4-Diethylpyrrole | C8H13N | CID 10909563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 3,4-Diethyl-2,5-dimethyl-1H-pyrrole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of 3,4-Diethyl-2,5-dimethyl-1H-pyrrole in common laboratory solvents. Due to the limited availability of direct quantitative data for this specific compound, this document leverages data from the structurally similar compound 2,5-dimethylpyrrole to provide solubility estimates. Furthermore, detailed experimental protocols for determining solubility are provided to enable researchers to ascertain precise values for their specific applications.

Predicted Solubility of this compound

For 2,5-dimethylpyrrole, it is reported to be miscible with ethanol and ether, and has very low solubility in water.[1] One source indicates a miscibility in water of approximately 47 µg/mL, although this is contrasted by another source describing it as "very difficult to dissolve in water".[1][2] The solubility in other common laboratory solvents such as dimethyl sulfoxide (DMSO) has not been experimentally determined.[2]

Table 1: Estimated and Observed Solubility of 2,5-dimethylpyrrole (Structural Analog)

| Solvent | Polarity | Predicted Solubility of this compound | Observed Solubility of 2,5-dimethylpyrrole |

| Water | High | Very Low | Very low, approx. 47 µg/mL[2] |

| Methanol | High | Moderate | Miscible[1] |

| Ethanol | High | Moderate to High | Miscible[1] |

| Acetone | Medium | High | Likely High |

| Dichloromethane | Medium | Very High | Likely Very High |

| Chloroform | Medium | Very High | Likely Very High |

| Ethyl Acetate | Medium | High | Likely High |

| Hexane | Low | High | Likely High |

| Dimethyl Sulfoxide (DMSO) | High | Moderate to High | Not Determined[2] |

Experimental Protocol for Solubility Determination

To obtain precise solubility data for this compound, a standardized experimental protocol should be followed. The following method is a general procedure for determining the solubility of a solid organic compound in various solvents.

Objective: To determine the solubility of this compound in a range of common laboratory solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, chloroform, ethyl acetate, hexane, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer or magnetic stirrer

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath set to the desired temperature and agitate using a vortex mixer or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles.

-

-

Quantification of Solute:

-

Determine the concentration of this compound in the filtered solution. This can be achieved through various analytical techniques:

-

Gravimetric Method: Evaporate the solvent from the filtered solution and weigh the remaining solid. This method is straightforward but may be less accurate for very low solubilities.

-

Spectroscopic Method (UV-Vis): If the compound has a chromophore, create a calibration curve of absorbance versus concentration using standards of known concentration. Measure the absorbance of the filtered solution and determine the concentration from the calibration curve.

-

Chromatographic Method (HPLC): This is often the most accurate method. Develop an HPLC method to separate and quantify the compound. Prepare a calibration curve and determine the concentration of the saturated solution.

-

-

-

Data Analysis and Reporting:

-

Calculate the solubility in units of g/L, mg/mL, or mol/L.

-

Repeat the experiment at least three times for each solvent to ensure reproducibility and report the average solubility with the standard deviation.

-

Visualizing the Experimental Workflow

The following diagrams illustrate the key logical steps in determining the solubility of an organic compound.

Caption: A high-level overview of the experimental workflow for determining solubility.

Caption: A decision tree for the qualitative analysis of organic compound solubility.

Conclusion

While direct, quantitative solubility data for this compound remains elusive in the current body of scientific literature, this guide provides a robust framework for researchers and drug development professionals. By utilizing data from the structural analog 2,5-dimethylpyrrole, reasonable estimations of solubility in common laboratory solvents can be made. However, for applications requiring precise solubility values, it is imperative to perform experimental determinations. The detailed protocol and workflows provided herein offer a comprehensive approach to generating this critical data, ensuring the successful progression of research and development activities involving this compound.

References

Technical Guide: Health and Safety Data for 3,4-Diethyl-2,5-dimethyl-1H-pyrrole and Structurally Related Analogs

Disclaimer: No specific health and safety data, toxicological studies, or experimental protocols were found for the target compound 3,4-Diethyl-2,5-dimethyl-1H-pyrrole in the available public literature. The following guide summarizes the known hazards of structurally similar pyrrole derivatives to provide an informed perspective on potential risks. The experimental protocols described are generalized standard procedures for chemical safety assessment and are not specific to the target compound. All researchers must conduct a thorough, compound-specific risk assessment before handling.

Hazard Assessment of Structural Analogs

Due to the absence of direct safety data for this compound, this section presents information on related compounds. The closest structural analog with public GHS data is 3,4-Diethylpyrrole .

The Globally Harmonized System (GHS) classification for 3,4-Diethylpyrrole indicates potential health risks upon exposure.[1][2] This information should be considered as a preliminary guide to the potential hazards of similarly substituted pyrroles.

| Hazard Class | Category | Hazard Statement | Pictogram |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][2] |

ngcontent-ng-c4139270029="" class="ng-star-inserted"> |

| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage. |

ngcontent-ng-c4139270029="" class="ng-star-inserted"> |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[2] |

|

| Acute Toxicity (Oral, Dermal, Inhalation) | 4 | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[2] |

|

Limited toxicological data is available for the related compound 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrole-2-yl)-1-methylethyl pentanoate . While structurally more complex, these findings provide some context for the potential biological activity of the pyrrole core.

| Assay Type | Cell Line / Model | Result |

| In Vitro Cytotoxicity | RAW Macrophage Cells | Non-toxic up to 312.5 µg/mL.[3][4][5] |

| 50% Cytotoxic Dose (CT50): 889.0 µg/mL.[4] | ||

| In Vivo Acute Toxicity | BALB/c Mice | No apparent adverse effects observed at a dose of 400.0 mg/kg.[4] |

General Experimental Protocols for Toxicity Assessment

In the absence of specific studies for this compound, this section details generalized, standard protocols for assessing the potential toxicity of a novel chemical substance. These methodologies are based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

This protocol describes a common method to assess a compound's toxicity to cells in culture, such as an MTT or XTT assay.[6][7]

-

Cell Preparation:

-

Culture a suitable cell line (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) until approximately 80% confluent.

-

Trypsinize, count, and resuspend the cells in fresh culture medium to a predetermined concentration.

-

Seed the cells into a 96-well microplate and incubate for 24 hours to allow for attachment.[8]

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in culture medium to create a range of test concentrations.

-

Remove the medium from the cells and add the medium containing the various compound concentrations. Include vehicle-only controls (solvent) and untreated controls.

-

Incubate the plate for a specified exposure period (e.g., 24, 48, or 72 hours).[8]

-

-

Viability Measurement (MTT Assay Example):

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[6]

-

Add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance of each well using a microplate reader at a specific wavelength (e.g., 570 nm).

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the viability percentage against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

-

Caption: General workflow for an in vitro cytotoxicity assay.

This protocol outlines the Acute Toxic Class Method, a stepwise procedure to assess acute oral toxicity.[9][10] It is designed to classify a substance and identify a dose range for lethal effects, using a minimal number of animals.

-

Animal Preparation:

-

Use healthy, young adult rodents of a single sex (typically females), acclimatized to laboratory conditions for at least 5 days.[11]

-

Animals are fasted prior to dosing (food, but not water, is withheld).

-

-

Dose Administration:

-

Select a starting dose from one of the fixed levels defined by the guideline (e.g., 5, 50, 300, or 2000 mg/kg body weight).[10]

-

Administer the test substance as a single oral dose by gavage. The substance should be in a suitable vehicle if not administered neat.[11]

-

Use a group of 3 animals for the initial dose.

-

-

Observation:

-

Observe animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior), and body weight changes.

-

Intensive observation is required for the first 24 hours, with continued observation for a total of 14 days.[12]

-

-

Stepwise Procedure Logic:

-

If 2-3 animals die: The test is stopped, and the substance is classified in that toxicity category. A higher dose level may be tested with 3 new animals to confirm the classification.

-

If 0-1 animals die: The next higher dose level is administered to a new group of 3 animals.

-

If testing at 2000 mg/kg results in 0-1 deaths: The test is stopped, and the substance is considered to have low acute toxicity.

-

-

Endpoint Analysis:

-

The primary endpoint is the classification of the substance into a GHS category based on the observed mortality at specific dose levels.

-

A full necropsy of all animals is performed at the end of the study.

-

Caption: Decision logic for the OECD 423 Acute Toxic Class Method.

References

- 1. 3,4-Diethylpyrrole | C8H13N | CID 10909563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. Efficacy of 2-(3,4-dimethyl-2,5-dihydro-1h-pyrrole-2-yl)-1-methylethyl pentanoate in a murine model of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficacy of 2-(3,4-Dimethyl-2,5-Dihydro-1H-Pyrrole-2-yl)-1-Methylethyl Pentanoate in a Murine Model of Invasive Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. scispace.com [scispace.com]

- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,4-Diethyl-2,5-dimethyl-1H-pyrrole via Paal-Knorr Reaction

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of 3,4-diethyl-2,5-dimethyl-1H-pyrrole, a substituted pyrrole derivative with potential applications in medicinal chemistry and materials science. The synthesis is based on the classical Paal-Knorr reaction, a robust and widely used method for the formation of pyrrole rings. This document outlines the necessary protocols for the synthesis of the key precursor, 3,4-diethyl-2,5-hexanedione, and its subsequent cyclization to the target pyrrole.

Introduction

The Paal-Knorr synthesis is a condensation reaction between a 1,4-dicarbonyl compound and a primary amine or ammonia to yield a substituted pyrrole.[1][2] This method is highly valued for its versatility and efficiency in creating substituted pyrroles, which are integral components of many natural products and pharmacologically active compounds.[2] The synthesis of this compound proceeds via the reaction of 3,4-diethyl-2,5-hexanedione with an ammonia source. The reaction can be conducted under neutral or weakly acidic conditions, and the addition of a weak acid like acetic acid can accelerate the reaction.[1]

Synthesis Pathway

The overall synthesis involves two main stages: the preparation of the 1,4-diketone precursor, 3,4-diethyl-2,5-hexanedione, followed by the Paal-Knorr cyclization to form the desired pyrrole.

Figure 1. Overall synthesis pathway for this compound.

Experimental Protocols

Part 1: Synthesis of 3,4-Diethyl-2,5-hexanedione (Precursor)

A detailed experimental protocol for the synthesis of 3,4-diethyl-2,5-hexanedione is crucial for the successful synthesis of the target pyrrole. While a specific, high-yielding, and readily available protocol for this particular diketone is not extensively documented in common literature, a general approach involves the alkylation of a suitable diketone or the condensation of smaller carbonyl compounds. For the purpose of these notes, a plausible synthetic route is adapted from established organic synthesis principles.

Materials:

-

2,5-Hexanedione

-

Sodium ethoxide (NaOEt)

-

Ethyl iodide (EtI)

-

Anhydrous ethanol

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-